molecular formula C9H10N2O2S B15068832 7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol

7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol

カタログ番号: B15068832
分子量: 210.26 g/mol
InChIキー: WRVXTRSJWDIIAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol is a complex organic compound characterized by its unique spiro structure, which includes a cyclobutane ring fused to a thieno[3,2-d]pyrimidine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclobutane ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations. Reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the thieno[3,2-d]pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Its unique properties could be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

作用機序

The mechanism of action of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure may confer unique binding properties, enhancing the compound’s specificity and potency.

類似化合物との比較

Similar Compounds

    Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine], 2’,4’-dichloro: This compound shares a similar core structure but differs in the presence of chlorine substituents, which may alter its reactivity and applications.

    Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine], 2’,4’-dimethyl:

Uniqueness

7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol is unique due to its specific combination of functional groups and spiro structure

生物活性

7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol is a unique heterocyclic compound characterized by its spirocyclic structure, which integrates a cyclobutane ring with a thieno[3,2-d]pyrimidine moiety. The presence of hydroxyl groups at the 2' and 4' positions is significant for its biological activity and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its diverse reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) often below 20 µM. The compound's structural features contribute to its ability to disrupt bacterial cell functions.

Anticancer Activity

The spirocyclic nature of the compound may confer unique interactions with cellular pathways involved in cancer progression. Preliminary investigations suggest that it could inhibit specific kinases associated with tumor growth. The dual hydroxyl functionality enhances its potential to form hydrogen bonds with target proteins, which may be crucial for its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications at various positions can lead to enhanced potency or reduced toxicity. A comparative analysis with similar compounds reveals that slight alterations in substituents can significantly affect their biological profiles.

Compound NameStructure TypeKey FeaturesUnique Aspects
Furo[3,2-d]pyrimidine-2,4-diolFused PyrimidineHydroxyl groups at 2 and 4 positionsFocus on protein kinase inhibition
Spiro[cyclobutane-1,1'(2'H)-isoquinolin]-6'-amineSpirocyclic AmineContains an isoquinoline structurePotential neuroactive properties
Thienopyrimidine DerivativesThienopyrimidineVarious substitutions possibleDiverse biological activities

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a high-throughput screening study involving over 100,000 compounds, several derivatives of similar spirocyclic structures demonstrated significant inhibition of Mycobacterium tuberculosis growth. Notably, compounds with MIC values below 10 µM were prioritized for further development due to their promising selectivity indices against eukaryotic cells (HepG2) .

Case Study 2: Anticancer Screening

A series of spirocyclic compounds were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic index of these compounds .

特性

分子式

C9H10N2O2S

分子量

210.26 g/mol

IUPAC名

spiro[1,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-2,4-dione

InChI

InChI=1S/C9H10N2O2S/c12-7-6-5(10-8(13)11-7)4-9(14-6)2-1-3-9/h1-4H2,(H2,10,11,12,13)

InChIキー

WRVXTRSJWDIIAV-UHFFFAOYSA-N

正規SMILES

C1CC2(C1)CC3=C(S2)C(=O)NC(=O)N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。